

Physical and chemical properties of 4-m-Tolyl-thiazol-2-ylamine

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Compound of Interest

Compound Name: 4-m-Tolyl-thiazol-2-ylamine

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An In-depth Technical Guide on 4-m-Tolyl-thiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-m-Tolyl-thiazol-2-ylamine, also known by its IUPAC name 4-(3-methylphenyl)-1,3-thiazol-2-amine, is a heterocyclic organic compound featuring a thiazole ring substituted with an amino group and a meta-tolyl group. Thiazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities.^[1] This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and other specialized chemicals.^{[2][3]} Its structural features, including the amino group and the aromatic tolyl moiety, make it a versatile intermediate for various chemical transformations.^{[2][4]} This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and logical workflows relevant to its laboratory handling.

Chemical and Physical Properties

The properties of **4-m-Tolyl-thiazol-2-ylamine** are summarized below. Data has been compiled from various chemical suppliers and databases.

Identifiers and Structure

Identifier	Value
IUPAC Name	4-(3-methylphenyl)-1,3-thiazol-2-amine[5]
Synonyms	4-m-Tolyl thiazol-2-ylamine, 2-Thiazolamine, 4-(3-methylphenyl)-[5]
CAS Number	5330-67-6[5]
Molecular Formula	C ₁₀ H ₁₀ N ₂ S[5]
Molecular Weight	190.26 g/mol [5]
Canonical SMILES	CC1=CC=CC(=C1)C2=CSC(=N2)N[5]
InChI Key	RIUUKEZVLWNMFF-UHFFFAOYSA-N[5]

Physical Properties

Property	Value
Appearance	Solid, powder or crystals. Color can range from white to yellow or light orange.[6]
Boiling Point	362.9°C at 760 mmHg[5]
Density	1.219 g/cm ³ [5]
Flash Point	173.3°C[5]
Exact Mass	190.05600[5]

Note: Melting point data for the specific meta-isomer (CAS 5330-67-6) is not consistently reported across public sources. The related ortho-isomer (CAS 5330-79-0) has a reported melting point of 81-82 °C[7], while the para-isomer (CAS 2103-91-5) melts in the range of 132-139.5 °C.[8][9][10]

Spectral Properties

Detailed spectral data for the specific m-tolyl isomer is not readily available. However, based on the structure and data from related aminothiazole compounds, the following characteristics can

be expected.

- ^1H NMR: The spectrum would show signals for the aromatic protons of the m-tolyl group (typically in the δ 7.0-8.0 ppm range), a singlet for the thiazole ring proton, a singlet for the methyl group protons (around δ 2.3-2.4 ppm), and a broad singlet for the amino ($-\text{NH}_2$) protons which may vary in chemical shift and can exchange with D_2O .[\[11\]](#)[\[12\]](#) For the related compound 4-(p-tolyl)thiazol-2-amine, the following peaks were reported (500 MHz, CDCl_3): δ 7.66 (d, 2H), 7.18 (d, 2H), 6.66 (s, 1H), 5.25 (bs, 2H), 2.36 (s, 3H - note: this appears to be an error in the source, likely should be 3H).[\[11\]](#)
- ^{13}C NMR: Signals would be present for the carbons of the tolyl ring, the thiazole ring, and the methyl group. Carbons attached directly to the nitrogen atom typically appear in the 10-65 ppm region.[\[12\]](#)
- IR Spectroscopy: The spectrum would feature characteristic N-H stretching bands for the primary amine group around $3300\text{-}3500\text{ cm}^{-1}$.[\[12\]](#) Aromatic C-H and C=C stretching vibrations would also be visible.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (190.05600 Da).[\[5\]](#)

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

The most common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[\[13\]](#) The following is a general protocol adapted for **4-m-Tolyl-thiazol-2-ylamine** based on procedures for similar compounds.[\[11\]](#)[\[13\]](#)

Objective: To synthesize **4-m-Tolyl-thiazol-2-ylamine** by reacting 2-bromo-1-(m-tolyl)ethanone with thiourea.

Materials:

- 2-bromo-1-(m-tolyl)ethanone
- Thiourea

- Ethanol (95% or absolute)
- Saturated aqueous Sodium Carbonate (Na_2CO_3) or another suitable base
- Water

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(m-tolyl)ethanone (1.0 eq) and thiourea (1.1 eq) in ethanol.
- Heat the reaction mixture to reflux and maintain for 1-2 hours.[\[11\]](#)[\[13\]](#) The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Reduce the solvent volume under reduced pressure.
- Add water to the concentrated mixture, which may cause a precipitate to form.
- Basify the solution by adding a small amount of saturated aqueous Na_2CO_3 to neutralize the hydrobromide salt formed during the reaction.[\[11\]](#)
- Collect the resulting solid precipitate by vacuum filtration.
- Wash the precipitate with hot water to remove any unreacted thiourea and inorganic salts.
- Dry the solid product under vacuum to yield **4-m-Tolyl-thiazol-2-ylamine**. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Characterization Protocols

Objective: To confirm the identity and purity of the synthesized product.

Methodologies:

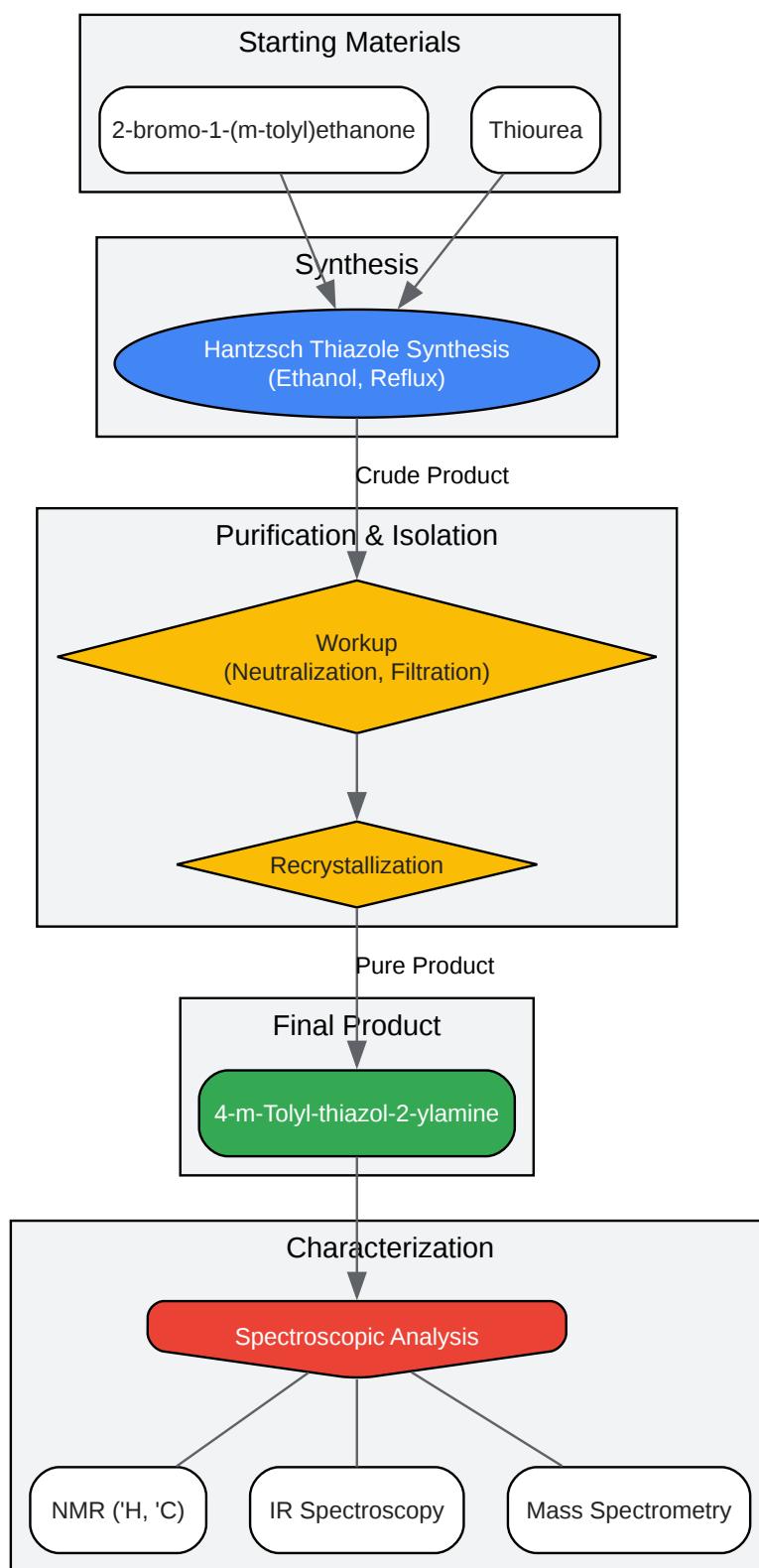
- Melting Point Determination: A small sample of the dried product is placed in a capillary tube and its melting range is determined using a standard melting point apparatus. A sharp melting range indicates high purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The product is dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) and ^1H and ^{13}C NMR spectra are acquired. The resulting spectra are analyzed to confirm that the chemical shifts, integration, and coupling patterns match the expected structure of **4-m-Tolyl-thiazol-2-ylamine**.
- Infrared (IR) Spectroscopy: An IR spectrum of the solid product is obtained using a method like KBr pellet or Attenuated Total Reflectance (ATR). The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present (e.g., N-H, C-H aromatic, C=N).
- Mass Spectrometry (MS): The molecular weight of the compound is confirmed by analyzing a sample using a mass spectrometer. Techniques such as Electrospray Ionization (ESI) can be used to find the molecular ion peak $[\text{M}+\text{H}]^+$.

Visualized Workflows and Relationships

General Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of **4-m-Tolyl-thiazol-2-ylamine**.

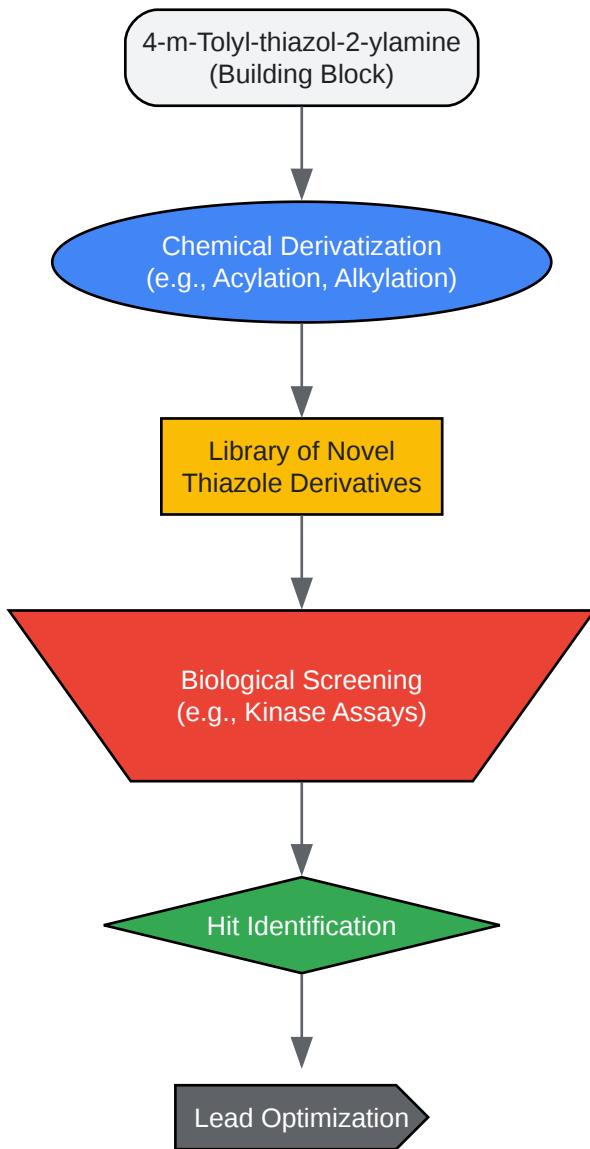


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Caption: Workflow for the synthesis and characterization of **4-m-Tolyl-thiazol-2-ylamine**.

Logical Relationship in Drug Discovery

This compound is primarily a building block. Its role in a typical drug discovery pipeline is outlined below.



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Caption: Role of **4-m-Tolyl-thiazol-2-ylamine** as a scaffold in a drug discovery process.

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